Compound Description: This compound is a 1,4-dihydropyridine derivative, a class often investigated for their calcium channel antagonist properties. The provided abstract focuses on its crystal structure determination, offering no biological activity data [].
Compound Description: This compound is a nifedipine analogue designed for potential calcium channel blocking activity. The research focuses on its unexpected degradation products during saponification attempts [].
Compound Description: This compound is a bioisostere of the calcium channel blocker amlodipine []. It displayed potent calcium channel antagonist activity, even surpassing nimodipine in potency [].
Compound Description: This compound is a derivative of the aforementioned amlodipine bioisostere, modified with a 1-methyl-3-pyridylcarbonyloxy chemical delivery system []. While less potent than its parent compound, it still shows calcium channel antagonist activity [].
Compound Description: TC-81 is a newly synthesized calcium antagonist investigated for its absorption, distribution, metabolism, and excretion properties [, ].
Compound Description: DCDDP is a dihydropyridine calcium antagonist studied for its effects on monocrotaline-induced pulmonary hypertension in rats [, ]. The research highlights its potential to lower pulmonary artery pressure, possibly through inhibiting free radical production and increasing nitric oxide levels in the lungs [, ].
Compound Description: This compound is a well-known reagent in organic synthesis, commonly used as a source of hydride []. It is a crucial intermediate in the Hantzsch pyridine synthesis, a versatile method for preparing various dihydropyridine derivatives.
Compound Description: This compound is a novel, unsymmetrical 1,4-dihydropyridine synthesized through a ceric ammonium nitrate catalyzed Hantzsch reaction []. It exhibits promising antimicrobial activity and is structurally similar to other calcium channel blockers [].
Compound Description: This 1,4-dihydropyridine derivative's structure was determined through various spectroscopic techniques and single-crystal X-ray diffraction []. The research primarily focuses on its structural characterization and intermolecular interactions.
Compound Description: Compound III served as a starting material in a study investigating rearrangements under various conditions []. Its reactivity highlights the potential for chemical transformations of dihydropyridine derivatives.
Compound Description: Manidipine is a calcium channel blocker used as an antihypertensive agent []. Studies on its optical isomers revealed that the (S)-(+)-enantiomer exhibits significantly greater antihypertensive activity and binding affinity for the dihydropyridine binding site compared to its (R)-(-)-counterpart [].
Compound Description: This compound, similar to manidipine, is a 1,4-dihydropyridine derivative investigated for its antihypertensive properties [, ]. Pharmacological studies determined that the (4S)-(+)-enantiomer is the more active form, showing significant antihypertensive effects and inhibition of [3H]nimodipine binding [, ].
Compound Description: MN9202 is a 1,4-dihydropyridine derivative studied for its protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits [, ]. The compound showed promise in reducing organ damage markers, improving hemodynamic parameters, and increasing survival rates [, ].
Series of 3-alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates
Compound Description: This series of compounds was synthesized and evaluated for their calcium channel antagonist and anticonvulsant activities []. The research explores the structure-activity relationships within this series, highlighting how modifications to the 3-alkyl ester and 4-aryl substituents influence their pharmacological profile [].
Compound Description: NKY-722 is a novel, water-soluble calcium antagonist that demonstrates potent vasorelaxant effects in various canine arteries [, ]. Its mechanism of action is attributed to its calcium channel blocking properties, particularly its ability to inhibit calcium influx through L-type calcium channels [, ].
Compound Description: This radiolabeled compound is a derivative of the calcium channel blocker CV-4093 designed for metabolism and distribution studies []. The incorporation of carbon-14 allows for tracing the compound's fate within living organisms.
Compound Description: MPC-2101 is an asymmetric 1,4-dihydropyridine derivative designed for its potential vasodilating and antihypertensive properties []. It exhibited potent cerebral vasodilating activity in dogs, surpassing the effects of nifedipine and nicardipine [].
Compound Description: MPC-1304 is another asymmetrical 1,4-dihydropyridine designed for its potential as a vasodilator and antihypertensive agent []. It displayed potent antihypertensive activity in spontaneously hypertensive rats, exceeding the efficacy of nifedipine, nicardipine, and hydralazine [].
Series of Alkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates
Compound Description: This series of compounds explores the replacement of the nitrophenyl group, commonly found in dihydropyridine calcium channel blockers, with a pyridinyl substituent []. This research aimed to investigate if the pyridinyl group could act as a bioisostere for the nitrophenyl moiety while potentially offering advantages in terms of pharmacological activity or side effect profiles.
Compound Description: Fludiazepam is a benzodiazepine derivative known for its anxiolytic properties [, ]. It acts by enhancing the effects of the neurotransmitter GABA in the brain.
Compound Description: This series of compounds represents nifedipine analogues, exploring the impact of various phenyl substituents on their solubility in supercritical carbon dioxide []. This research focuses on optimizing drug purification techniques using supercritical fluid extraction.
Compound Description: This series, like the previous one, focuses on nifedipine analogues. The research investigates the impact of varying cyclohexyl substituents on their solubility in supercritical carbon dioxide to optimize purification methods [].
Compound Description: This series of compounds was designed as potential dual-acting agents targeting both angiotensin II receptors and calcium channels []. These compounds incorporate structural features of both telmisartan (an angiotensin receptor blocker) and nifedipine (a calcium channel blocker) to achieve this dual activity.
Compound Description: This compound, synthesized via Hantzsch reaction, was evaluated for its fungicidal, antiviral, and insecticidal activities [, ]. The research highlights the potential of 1,4-dihydropyridine derivatives as a source of novel agrochemicals.
Compound Description: Cinolazepam is a benzodiazepine drug investigated for its electrochemical behavior using polarography []. This research focuses on analytical techniques for drug characterization and quantification.
(+)- and (-)-3-isopropyl 5-(4-methylphenethyll) 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylates
Compound Description: These enantiomers were synthesized and evaluated for their calcium channel modulating effects []. Interestingly, they demonstrated dual activity: acting as partial calcium channel agonists in cardiac tissue and as calcium channel antagonists in smooth muscle.
Compound Description: This compound is a synthetic intermediate used in preparing pharmacologically active compounds [, ]. No specific therapeutic area or target is mentioned for this intermediate.
Compound Description: This series of compounds highlights a green chemistry approach for synthesizing 1,4-dihydropyridine derivatives using L-proline as a catalyst []. This research focuses on developing environmentally friendly synthetic methods.
Compound Description: This series of compounds were synthesized and characterized using various spectroscopic techniques []. No specific biological activity data is presented in the provided abstract.
Compound Description: This compound is a substance P (neurokinin-1) receptor antagonist [, , , ]. This compound is investigated for its use in treating various conditions, including psychiatric disorders, inflammatory diseases, and emesis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.